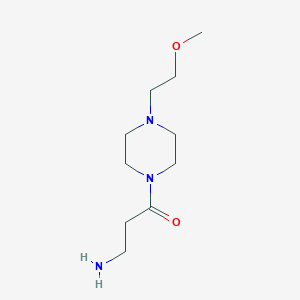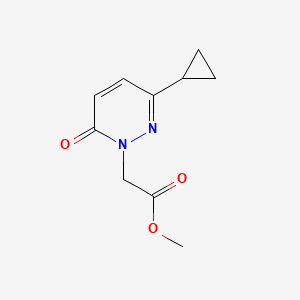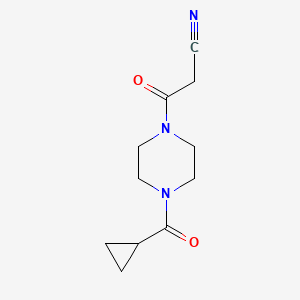
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C8H11F3N2O and its molecular weight is 208.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
A significant application of derivatives of 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol is in the field of antibacterial activity. Various derivatives have been synthesized and evaluated for their effectiveness against common pathogenic bacteria. For example, the synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives showed promising antibacterial properties (Prasad, 2021). Similarly, new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives were studied for their antimicrobial activity, showing potential against Gram-positive and Gram-negative bacteria (Asif et al., 2021).
Polymerization and Oligomerization Catalysts
This chemical has applications in polymer science, particularly in the oligomerization and polymerization of ethylene. Research has shown that pyrazolylamine ligands derived from it can be used as catalysts in these processes, with the products being dependent on the co-catalysts and solvents used (Obuah et al., 2014).
Heterocyclic Chemistry
The compound and its derivatives are also used extensively in the synthesis of heterocyclic compounds. These compounds have varied applications, including in medicinal chemistry. For instance, synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters, and their characterization, plays a crucial role in the development of new medicinal compounds (Beck & Wright, 1987).
Catalysis in Copolymerization
Additionally, zinc(II) carboxylate complexes derived from pyrazolylethyl-amine ligands have shown efficacy as catalysts for the copolymerization of CO2 and cyclohexene oxide, a process that is significant in the production of sustainable and environmentally friendly polymers (Matiwane et al., 2020).
Synthesis of Pyrazoles and Pyrazolines
The compound is also a key starting material in the synthesis of various pyrazoles and pyrazolines, which have potential antimicrobial and other bioactive properties. The research into these derivatives expands the applications of this compound in medicinal chemistry and drug discovery (Hassan, 2013).
Properties
IUPAC Name |
2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-2-13-5-6(3-4-14)7(12-13)8(9,10)11/h5,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPFKLWYKFWLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,8AR)-3-(tert-Butoxymethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1474007.png)
![3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1474008.png)
![(3S,8AR)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474009.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine](/img/structure/B1474010.png)





